1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea
Descripción
Propiedades
IUPAC Name |
1-[3-(4-phenylpiperazin-1-yl)propyl]-3-(3-phenylpropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c28-23(24-14-7-11-21-9-3-1-4-10-21)25-15-8-16-26-17-19-27(20-18-26)22-12-5-2-6-13-22/h1-6,9-10,12-13H,7-8,11,14-20H2,(H2,24,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRHRUDSMVSHRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)NCCCC2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea typically involves the reaction of 4-phenylpiperazine with a suitable propylating agent, followed by the introduction of the urea moiety. Common reagents and conditions might include:
Step 1: Alkylation of 4-phenylpiperazine with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.
Step 2: Reaction of the resulting intermediate with phenylpropyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The phenyl rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The urea moiety can be reduced to amines under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Antihypertensive and Antiarrhythmic Activities
Research has demonstrated that derivatives of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea exhibit significant antihypertensive and antiarrhythmic properties. A study by Kulig et al. synthesized several derivatives and evaluated their binding affinity for α1-adrenoceptors, crucial for regulating blood pressure. Among the compounds, one derivative showed a high affinity with a pKi value of 6.43, indicating potential therapeutic applications in managing hypertension and arrhythmias .
Antiproliferative Activity
The compound's urea moiety contributes to its antiproliferative effects against various cancer cell lines. A series of related compounds were tested against the National Cancer Institute (NCI)-60 human cancer cell lines, revealing that specific derivatives exhibited broad-spectrum antiproliferative activity. For instance, compounds with hydroxymethylpiperidine moieties demonstrated significant inhibition rates in melanoma and renal cancer cell lines .
Synthetic Routes
The synthesis of this compound typically involves:
- Alkylation of 4-Phenylpiperazine : This is achieved using a propylating agent such as 1-bromo-3-chloropropane in the presence of a base like potassium carbonate.
- Formation of Urea Derivative : The intermediate is then reacted with phenylpropyl isocyanate to yield the final product.
Case Studies and Research Findings
Several studies have explored the applications and efficacy of this compound:
Case Study 1: Antihypertensive Effects
A study demonstrated that certain derivatives significantly reduced systolic and diastolic blood pressure in normotensive anesthetized rats, suggesting their potential use in treating hypertension .
Case Study 2: Anticancer Activity
In vitro studies indicated that specific derivatives led to cell cycle arrest in various cancer cell lines, highlighting their potential as anticancer agents .
Mecanismo De Acción
The mechanism of action of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels. The molecular targets and pathways involved might include:
Receptor Binding: Interaction with neurotransmitter receptors, such as serotonin or dopamine receptors.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Ion Channel Modulation: Modulation of ion channels affecting cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)carbamate
- 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)thiourea
Comparison
Compared to similar compounds, 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea might exhibit unique properties due to the presence of the urea moiety, which can influence its pharmacokinetic and pharmacodynamic profile. This uniqueness could make it more suitable for specific applications, such as targeting particular biological pathways or achieving desired therapeutic effects.
Actividad Biológica
1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, receptor interactions, and therapeutic implications based on diverse research findings.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula: C23H30N4O
- Molecular Weight: 394.52 g/mol
Research indicates that compounds with a phenylpiperazine moiety often interact with various neurotransmitter receptors, particularly serotonin and adrenergic receptors. The specific activity of this compound has been linked to its ability to act as an antagonist at the serotonin 5-HT2 receptor and α1-adrenoceptors, which are implicated in cardiovascular and central nervous system functions.
Binding Affinity
A study conducted on a series of related compounds demonstrated that derivatives featuring the phenylpiperazine structure exhibited varying degrees of binding affinity for α1-adrenoceptors. The highest affinity reported was a pKi value of 6.43 for a closely related derivative, suggesting that similar compounds may exhibit significant receptor interaction .
Antiarrhythmic and Antihypertensive Activities
The compound has been evaluated for its antiarrhythmic properties in animal models. In a study involving anesthetized rats, certain derivatives showed significant prophylactic antiarrhythmic activity against adrenaline-induced arrhythmias, with an effective dose (ED50) of approximately 4.9 mg/kg . Additionally, antihypertensive effects were noted, with a dose of 5.0 mg/kg leading to a marked decrease in both systolic and diastolic blood pressure.
Study on Antiviral Activity
While the primary focus has been on cardiovascular effects, some derivatives have also been screened for antiviral activity. A related study on phenylpiperazine derivatives indicated moderate protection against various viruses such as HIV-1 and HSV-1 . This suggests a broader therapeutic potential beyond cardiovascular applications.
Neuropharmacological Effects
Research has indicated that piperazine derivatives can influence neurotransmitter systems, particularly in terms of inhibiting acetylcholinesterase activity, which could have implications for neurodegenerative diseases . Such findings highlight the potential for this compound to contribute to neuropharmacological therapies.
Summary of Biological Activities
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of 1-(3-(4-Phenylpiperazin-1-yl)propyl)-3-(3-phenylpropyl)urea?
Answer: Utilize Design of Experiments (DoE) to systematically explore reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize trial-and-error approaches. Statistical methods like factorial design or response surface methodology can identify optimal conditions while reducing the number of required experiments . For example, orthogonal array testing could prioritize key variables affecting yield, such as the coupling efficiency between the piperazine and urea moieties.
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer: Employ a combination of:
- High-Performance Liquid Chromatography (HPLC) with UV/Vis detection to quantify impurities (e.g., residual intermediates like 4-phenylpiperazine derivatives) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry and rule out positional isomerism.
- X-ray crystallography to resolve stereochemical ambiguities, leveraging studies on structurally similar ureas .
Q. What preliminary biological screening models are suitable for assessing its bioactivity?
Answer: Prioritize in vitro enzyme inhibition assays targeting receptors or enzymes associated with the compound’s structural analogs. For instance, aminopeptidase N (APN) inhibition assays, given the activity of related urea derivatives against tumor progression pathways . Pair this with cytotoxicity screening in cancer cell lines (e.g., MTT assays) to establish baseline efficacy and selectivity.
Advanced Research Questions
Q. How can computational methods enhance understanding of this compound’s mechanism of action?
Answer: Apply density functional theory (DFT) to map electronic properties (e.g., HOMO/LUMO energies) influencing receptor binding. Molecular dynamics (MD) simulations can model interactions with target proteins (e.g., dopamine or serotonin receptors linked to the 4-phenylpiperazine moiety). ICReDD’s integrated computational-experimental framework exemplifies this approach, using quantum chemistry to predict reaction pathways and validate findings experimentally .
Q. How to resolve contradictions in reported bioactivity data across studies?
Answer: Conduct meta-analysis of existing datasets to identify confounding variables (e.g., assay conditions, cell line heterogeneity). For instance, discrepancies in IC₅₀ values may arise from differences in APN isoform expression. Validate hypotheses through reproducibility studies with standardized protocols (e.g., uniform cell passage numbers, blinded data analysis) .
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?
Answer: Synthesize analogs with systematic substitutions (e.g., replacing phenylpropyl groups with alkyl chains or heteroaromatics) and evaluate their bioactivity. Use multivariate regression analysis to correlate structural descriptors (e.g., LogP, polar surface area) with pharmacological endpoints. Evidence from related ureas suggests that bulkier substituents may enhance receptor affinity but reduce solubility .
Q. How to assess metabolic stability and pharmacokinetic (PK) properties?
Answer: Perform hepatic microsomal assays (human/rodent) to measure metabolic clearance rates. Couple this with LC-MS/MS to identify major metabolites (e.g., oxidative dealkylation products). For PK modeling, use in silico tools like GastroPlus to predict absorption and bioavailability based on physicochemical properties .
Q. What methodologies are recommended for investigating enantiomeric purity?
Answer: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Alternatively, employ X-ray crystallography with anomalous scattering to assign absolute configuration, as demonstrated in studies of imidazole-containing ureas .
Q. How to design experiments probing synergistic effects with other therapeutics?
Answer: Implement combinatorial screening using high-throughput platforms (e.g., 384-well plates) to test the compound alongside FDA-approved drugs. Analyze synergy via the Chou-Talalay combination index (CI), where CI < 1 indicates potentiation. Focus on pathways where urea derivatives show complementary mechanisms, such as kinase inhibition .
Q. What advanced techniques address challenges in scaling up synthesis?
Answer: Apply continuous flow chemistry to improve heat/mass transfer and reduce side reactions. Process analytical technology (PAT) tools, such as inline FTIR, enable real-time monitoring of intermediates (e.g., urea formation). Refer to CRDC guidelines on reactor design and membrane separation technologies for industrial translation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
